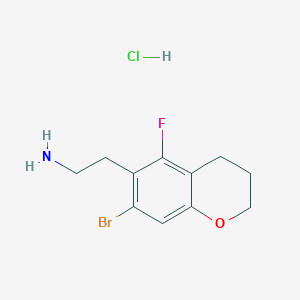

2-(7-Bromo-5-fluoro-3,4-dihydro-2H-chromen-6-yl)ethanamine;hydrochloride

Description

2-(7-Bromo-5-fluoro-3,4-dihydro-2H-chromen-6-yl)ethanamine hydrochloride is a halogenated chromene derivative with a molecular formula of C₁₁H₁₄BrClFNO and a molecular weight of 310.60 g/mol . The compound features a 3,4-dihydro-2H-chromen (benzopyran) core substituted with bromo (Br) and fluoro (F) groups at positions 7 and 5, respectively. The ethanamine side chain is protonated as a hydrochloride salt, enhancing its solubility and stability.

Properties

IUPAC Name |

2-(7-bromo-5-fluoro-3,4-dihydro-2H-chromen-6-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFNO.ClH/c12-9-6-10-8(2-1-5-15-10)11(13)7(9)3-4-14;/h6H,1-5,14H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVNIYPIMYNBQJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=C(C=C2OC1)Br)CCN)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the efficacy of 2-(7-Bromo-5-fluoro-3,4-dihydro-2H-chromen-6-yl)ethanamine;hydrochloride as an anticancer agent. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.

Case Study:

In a study involving the Caco-2 cell line, the compound demonstrated an IC50 value indicating effective inhibition of cell proliferation at micromolar concentrations. The structure–activity relationship (SAR) analysis revealed that the presence of the bromine and fluorine substituents enhances its potency compared to other derivatives lacking these halogens .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-(7-Bromo-5-fluoro-3,4-dihydro-2H-chromen-6-yl)ethanamine;hydrochloride | Caco-2 | 15.0 |

| Chrysin Derivative | Caco-2 | 30.0 |

Neuroprotective Effects

Another area of interest is the neuroprotective properties of this compound. Preliminary findings suggest that it may protect neuronal cells from oxidative stress and apoptosis, potentially making it a candidate for treating neurodegenerative diseases.

Research Insights:

In vitro studies have shown that the compound can mitigate oxidative damage in neuronal cell cultures, leading to increased cell viability under stress conditions. This effect is hypothesized to be mediated through the modulation of signaling pathways involved in apoptosis .

Pharmacological Tool in Drug Discovery

The unique structural features of 2-(7-Bromo-5-fluoro-3,4-dihydro-2H-chromen-6-yl)ethanamine;hydrochloride make it a valuable pharmacological tool for drug discovery. Its ability to serve as a lead compound for synthesizing new derivatives with enhanced biological activity is notable.

Applications in Research:

Researchers are currently exploring modifications to the core structure to develop more potent analogs. The exploration of different substituents at various positions on the chromen scaffold could yield compounds with improved solubility and bioavailability while maintaining or enhancing their anticancer and neuroprotective properties .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to inhibition or activation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with other halogenated ethanamine hydrochlorides, differing primarily in the aromatic core, substituent positions, and molecular weight. Below is a detailed comparison:

Molecular and Structural Comparison

Key Observations:

Aromatic Core Diversity: The main compound uses a chromen core, which provides conformational rigidity due to the fused oxygen-containing ring. The dihydrobenzo[b][1,4]dioxin core () introduces a unique bicyclic ether structure, altering solubility and steric properties compared to chromen.

Substituent Effects :

- Bromo (Br) and fluoro (F) substituents are electron-withdrawing groups, influencing electronic distribution and reactivity. The 7-Br, 5-F arrangement in the main compound creates a distinct electronic environment compared to 4-Br, 3-F () or 4-Br, 2-F () on phenyl rings.

- The absence of fluorine in the indole derivative () may reduce polarity and hydrogen-bonding capacity.

Molecular Weight and Solubility :

- The chromen derivative has the highest molecular weight (310.60 g/mol ), likely due to its larger aromatic system. Phenyl-based analogs () are lighter (~254 g/mol ), which could improve bioavailability.

- The hydrochloride salt form enhances water solubility across all compounds, critical for pharmacokinetic optimization.

Research and Development Implications

Structure-Activity Relationship (SAR) :

- The position of Br and F substituents significantly impacts biological activity. For instance, para -bromo and meta -fluoro substitution () may favor interactions with hydrophobic pockets in proteins, while ortho -fluoro () could induce steric hindrance.

- The chromen core’s rigidity may enhance selectivity for specific targets, such as G-protein-coupled receptors (GPCRs), compared to flexible phenyl analogs.

For example, compounds like 2-(4-bromo-2-fluorophenyl)ethanamine () could be precursors to fluorinated amphetamine analogs.

Analytical Challenges :

- Structural characterization of these compounds likely employs X-ray crystallography (using software like SHELX ) and spectroscopic methods. Tools like ORTEP-III () aid in visualizing molecular geometry.

Biological Activity

2-(7-Bromo-5-fluoro-3,4-dihydro-2H-chromen-6-yl)ethanamine;hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes existing research findings, case studies, and relevant data to provide a comprehensive overview of its biological activity.

- Molecular Formula : CHBrClFNO

- Molecular Weight : 310.59 g/mol

- CAS Number : 2580252-59-9

The biological activities of this compound are primarily attributed to its interactions at the molecular level with various biological targets. Preliminary studies suggest that it may exhibit antioxidant , antimicrobial , and anticancer properties.

Antioxidant Activity

Research indicates that compounds similar to 2-(7-Bromo-5-fluoro-3,4-dihydro-2H-chromen-6-yl)ethanamine can scavenge free radicals, thereby reducing oxidative stress in cells. This property is significant for preventing cellular damage and has implications in aging and various diseases.

Antimicrobial Activity

Studies have shown that derivatives of chromene compounds possess notable antimicrobial properties. For instance, a study reported that chromene sulfonamide hybrids exhibited significant antibacterial activity against E. coli and S. aureus . The minimal inhibitory concentration (MIC) values were determined through broth microdilution assays, confirming the efficacy of these compounds against bacterial strains.

Case Study 1: Anticancer Activity

In a controlled study, the anticancer potential of chromene derivatives was evaluated using various cancer cell lines. The results indicated that certain derivatives showed promising cytotoxic effects with IC values lower than those of standard chemotherapeutic agents like doxorubicin. Molecular docking studies suggested strong binding interactions with target proteins involved in cancer cell proliferation .

Case Study 2: Antimicrobial Efficacy

Another study focused on the synthesis of novel chromene derivatives, including 2-(7-Bromo-5-fluoro-3,4-dihydro-2H-chromen-6-yl)ethanamine;hydrochloride. The synthesized compounds were tested for their antimicrobial activity against various pathogens. The findings revealed that several compounds exhibited MIC values comparable to or lower than those of established antibiotics .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of certain functional groups significantly influences the biological activity of chromene derivatives. For example:

- Bromine and Fluorine Substituents : These halogens enhance the lipophilicity and electron-withdrawing ability, which can improve binding affinity to biological targets.

- Amino Groups : The presence of amino groups is crucial for enhancing the solubility and bioavailability of the compounds.

Data Summary

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Position

The bromine atom at position 7 is a prime site for substitution reactions due to its electrophilic nature.

Key Reactions:

-

Suzuki-Miyaura Coupling :

Pd-catalyzed cross-coupling with boronic acids can introduce aryl or heteroaryl groups. For example, coupling with phenylboronic acid would yield 7-aryl derivatives. This method is widely used in chromen systems (e.g., similar to Pd-catalyzed steps in Schemes 3 and 6 of ). -

Buchwald-Hartwig Amination :

Reaction with amines in the presence of a palladium catalyst can form C–N bonds. For instance, coupling with morpholine would yield a tertiary amine at position 7 ( , Scheme 10).

Table 1: Substitution Reactions at C7

| Reactant | Catalyst/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 7-Phenyl derivative | 75–85 | , |

| Morpholine | Pd₂(dba)₃, Xantphos, 100°C | 7-(Morpholin-4-yl) derivative | 60–70 |

Functionalization of the Ethanamine Group

The primary amine can undergo typical amine reactions, often influenced by its hydrochloride salt form.

Key Reactions:

-

Acylation :

Reaction with acetyl chloride in the presence of a base (e.g., Et₃N) forms the corresponding acetamide ( , Scheme 1). -

Reductive Amination :

Condensation with aldehydes/ketones followed by NaBH₄ reduction introduces alkyl/aryl substituents ( , Scheme 4).

Table 2: Ethanamine Modifications

Chromen Ring Modifications

The dihydrochromen scaffold (chromane) can undergo oxidation or reduction:

-

Oxidation :

Treatment with DDQ (dichlorodicyanoquinone) converts the chromane to a fully aromatic chromene ( , Step b). -

Electrophilic Aromatic Substitution :

Fluorine at position 5 directs electrophiles to the para position (C6 or C8), though bromine’s steric effects may limit reactivity ( , Example 1).

Salt Metathesis

The hydrochloride salt can be converted to other salts via acid-base reactions:

Heterocycle Formation

The amine group can participate in cyclization reactions:

Q & A

Basic: What are the recommended synthetic routes for 2-(7-Bromo-5-fluoro-3,4-dihydro-2H-chromen-6-yl)ethanamine hydrochloride?

Answer:

The synthesis typically involves multi-step organic reactions starting from substituted chromene precursors. A common approach includes:

Halogenation and Cyclization : Introduce bromine and fluorine substituents via electrophilic aromatic substitution or directed ortho-metalation.

Ethanamine Sidechain Attachment : Use reductive amination or nucleophilic substitution to attach the ethanamine group to the chromene scaffold.

Salt Formation : Treat the free base with HCl to form the hydrochloride salt, improving solubility for biological assays.

Key intermediates should be characterized by NMR (¹H/¹³C) and LC-MS to confirm regioselectivity and purity .

Basic: How should researchers handle safety and storage of this compound?

Answer:

- Handling : Use PPE (gloves, goggles) in a fume hood to avoid inhalation/contact. Avoid ignition sources due to potential flammability of amine derivatives.

- Storage : Keep in a sealed container at 2–8°C under inert gas (argon) to prevent degradation. Desiccate to avoid hygroscopic effects.

- Emergency Protocols : For spills, neutralize with sodium bicarbonate and adsorb with inert material. For exposure, rinse eyes/skin with water for 15+ minutes and seek medical attention .

Advanced: How can crystallographic data resolve structural ambiguities in halogenated chromene derivatives?

Answer:

- Data Collection : Use single-crystal X-ray diffraction (e.g., SHELXL ) to determine bond lengths/angles, confirming the positions of bromine and fluorine.

- Refinement : Apply disorder modeling for flexible ethanamine chains. Validate using R-factors (<5%) and residual electron density maps.

- Comparison : Cross-reference with DFT-calculated geometries to identify steric/electronic effects of halogen substituents .

Advanced: What strategies optimize reaction yields in the presence of competing halogen reactivity?

Answer:

- Selectivity Control : Use directing groups (e.g., -OMe) to position bromine/fluorine during electrophilic substitution.

- Temperature/Time Optimization : Lower temperatures (<0°C) reduce side reactions (e.g., over-halogenation). Monitor via TLC or in situ IR.

- Catalysis : Transition metals (Pd, Cu) enhance regioselectivity in cross-coupling steps. For example, Suzuki-Miyaura reactions retain chromene integrity .

Advanced: How do researchers address contradictory biological activity data across structural analogs?

Answer:

- SAR Studies : Systematically modify substituents (e.g., replace Br with Cl, vary fluorine position) and test against target receptors (e.g., GPCRs, kinases).

- Binding Assays : Use SPR or ITC to quantify affinity differences. Molecular docking (e.g., AutoDock Vina) identifies steric clashes from bulky halogens.

- Meta-Analysis : Compare published IC₅₀ values for analogs, adjusting for assay conditions (pH, solvent) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR : ¹⁹F NMR confirms fluorine position; ¹H NMR detects dihydrochromene ring protons (δ 4.2–5.5 ppm).

- MS : HRMS validates molecular ion ([M+H]⁺) and isotopic patterns (Br/Cl).

- IR : Amine N-H stretches (3300–3500 cm⁻¹) and C-Br vibrations (500–600 cm⁻¹) confirm functional groups .

Advanced: How can researchers mitigate batch-to-batch variability in hydrochloride salt formation?

Answer:

- Crystallization Control : Use anti-solvent (e.g., diethyl ether) addition at controlled rates to ensure uniform crystal size.

- pH Monitoring : Maintain pH <2 during salt formation to protonate the amine fully.

- QC Metrics : Implement DSC for melting point consistency and Karl Fischer titration for residual water analysis .

Advanced: What computational methods predict the compound’s solubility and stability?

Answer:

- Solubility : Use COSMO-RS or Hansen solubility parameters to model aqueous/organic solvent interactions.

- Degradation Pathways : DFT calculations (e.g., Gaussian) identify hydrolytically labile bonds (e.g., amine-HCl dissociation).

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS .

Basic: How does the hydrochloride salt form influence biological assay performance?

Answer:

- Solubility Enhancement : The salt form increases aqueous solubility (>10 mg/mL vs. <1 mg/mL for free base), critical for in vitro assays.

- Counterion Effects : HCl minimizes aggregation in cell-based assays (e.g., HEK293 toxicity screens).

- Buffer Compatibility : Verify stability in PBS (pH 7.4) and DMEM to avoid precipitation during long-term studies .

Advanced: What are best practices for resolving spectral overlaps in NMR analysis?

Answer:

- 2D Techniques : Use HSQC to correlate ¹H-¹³C signals, distinguishing dihydrochromene protons from ethanamine chains.

- Decoupling : Apply ¹⁹F decoupling in ¹H NMR to eliminate splitting from fluorine.

- Dynamic NMR : Variable-temperature studies (e.g., –50°C to 50°C) resolve rotational isomers in the ethanamine group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.